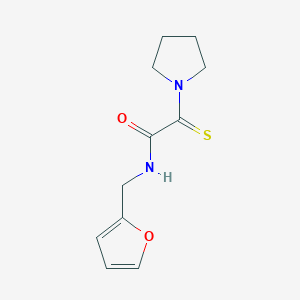![molecular formula C17H15NO4S B4201978 Methyl 2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate](/img/structure/B4201978.png)
Methyl 2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate
Vue d'ensemble
Description
Methyl [4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate is a complex organic compound that features a benzothiazole ring fused with a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This is followed by the esterification of the resulting compound with methoxyphenoxyacetic acid. Common reagents used in this synthesis include iodine, DMSO, and various acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is often emphasized to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
Methyl [4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler compound with similar structural features but lacking the methoxyphenoxy group.
Methyl 4-(2-benzothiazolyl)benzoate: Similar in structure but with different substituents on the benzene ring.
2-Methoxy-6-(benzothiazol-2-yl)phenol: Another related compound with a hydroxyl group instead of an ester group.
Uniqueness
Methyl [4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group, in particular, may enhance its solubility and reactivity compared to simpler benzothiazole derivatives .
Propriétés
IUPAC Name |
methyl 2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-20-14-9-11(7-8-13(14)22-10-16(19)21-2)17-18-12-5-3-4-6-15(12)23-17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESHPWAGPQBZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-{N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4201897.png)
![6-methyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4201903.png)
![N-(3-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4201908.png)
![4-{2-[1,3-dioxo-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-dihydro-2H-isoindol-2-yl]ethyl}benzenesulfonamide](/img/structure/B4201909.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide](/img/structure/B4201912.png)

![methyl 2-methyl-3-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B4201922.png)
![N-benzyl-3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B4201929.png)
![N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B4201933.png)

![ethyl [(5-{[3-(1-azepanylsulfonyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4201960.png)
![(3,4-Dimethoxyphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B4201963.png)
![4-[(2-iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B4201970.png)
![4-fluoro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B4201998.png)
